molecular formula C25H32ClNO2S B5212756 5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride

5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride

Cat. No.: B5212756
M. Wt: 446.0 g/mol
InChI Key: JHDNKRWPGGXWQY-UHFFFAOYSA-M
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Description

5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride, also known as ABE-Cl, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quaternary ammonium salt that is synthesized through a series of chemical reactions.

Scientific Research Applications

5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride has potential applications in various scientific fields, including chemistry, biology, and medicine. In chemistry, it can be used as a catalyst in organic synthesis reactions. In biology, it can be used as a fluorescent probe to detect the presence of certain biomolecules. In medicine, it has been shown to have antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride is not fully understood, but it is believed to involve the disruption of cellular membranes. It has been shown to have a high affinity for bacterial and cancer cell membranes, leading to their disruption and subsequent cell death.
Biochemical and Physiological Effects:
This compound has been shown to have antimicrobial and anticancer effects in vitro. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of 5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride is its potential as a versatile tool for researchers in various fields. Its antimicrobial and anticancer properties make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride. One area of interest is its potential as a therapeutic agent for bacterial infections and cancer. Researchers may also investigate its potential as a fluorescent probe for biomolecules. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method.

Synthesis Methods

The synthesis of 5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride involves a series of chemical reactions that require specific reagents and conditions. The process begins with the reaction of benzyl bromide and 2-(1-adamantylthio)ethanol in the presence of potassium carbonate to form 2-[(1-adamantylthio)ethyl]benzene. This intermediate is then reacted with methyl isothiocyanate to form 5-(2-[(1-adamantylthio)ethyl]-4-methylthiazol-3-yl) methyl isothiocyanate. Finally, the product is quaternized with methyl iodide to form this compound.

Properties

IUPAC Name

2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl 2-(1-adamantyl)acetate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32NO2S.ClH/c1-18-23(29-17-26(18)16-19-5-3-2-4-6-19)7-8-28-24(27)15-25-12-20-9-21(13-25)11-22(10-20)14-25;/h2-6,17,20-22H,7-16H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDNKRWPGGXWQY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CC=CC=C2)CCOC(=O)CC34CC5CC(C3)CC(C5)C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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